![molecular formula C11H21NS B13157708 8-(Propan-2-yl)-1-thia-4-azaspiro[4.5]decane](/img/structure/B13157708.png)
8-(Propan-2-yl)-1-thia-4-azaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Propan-2-yl)-1-thia-4-azaspiro[45]decane is a heterocyclic compound with a unique spiro structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Propan-2-yl)-1-thia-4-azaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction is carried out under specific conditions to ensure the formation of the desired spiro compound . The process involves alkylation and heterocyclization steps, which are crucial for the formation of the spiro structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
Análisis De Reacciones Químicas
Types of Reactions
8-(Propan-2-yl)-1-thia-4-azaspiro[4.5]decane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents like bromine or chlorine .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or amines .
Aplicaciones Científicas De Investigación
8-(Propan-2-yl)-1-thia-4-azaspiro[4.5]decane has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 8-(Propan-2-yl)-1-thia-4-azaspiro[4.5]decane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved in its mechanism of action are still under investigation, but initial studies suggest that it may modulate signaling pathways related to inflammation and cell death .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3,8-Triazaspiro[4.5]decane-2,4-dione
- 8-oxa-2-azaspiro[4.5]decane
- 2,8-diazaspiro[4.5]decan-1-one
Uniqueness
8-(Propan-2-yl)-1-thia-4-azaspiro[4.5]decane is unique due to its specific spiro structure and the presence of both sulfur and nitrogen atoms in the ring system. This combination of features gives it distinct chemical and biological properties compared to similar compounds .
Propiedades
Fórmula molecular |
C11H21NS |
|---|---|
Peso molecular |
199.36 g/mol |
Nombre IUPAC |
8-propan-2-yl-1-thia-4-azaspiro[4.5]decane |
InChI |
InChI=1S/C11H21NS/c1-9(2)10-3-5-11(6-4-10)12-7-8-13-11/h9-10,12H,3-8H2,1-2H3 |
Clave InChI |
GXVNXKGIGVAZSK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CCC2(CC1)NCCS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]benzenesulfonamide](/img/structure/B13157627.png)
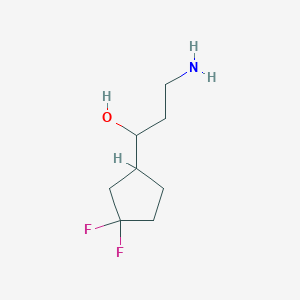
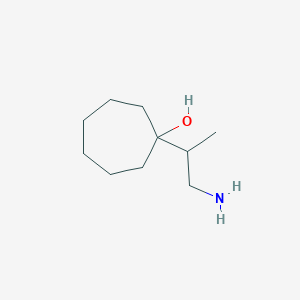

![3-{Octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-5-(propan-2-yl)-1,2,4-oxadiazole](/img/structure/B13157640.png)
![(2S)-2-[(4-Ethylphenyl)formamido]-3-methylbutanoic acid](/img/structure/B13157642.png)
![[[4-(Difluoromethoxy)-3-methoxybenzyl]thio]acetic acid](/img/structure/B13157647.png)
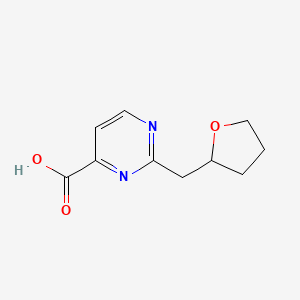
![5-[2-(Chloromethyl)butyl]-1,3-thiazole](/img/structure/B13157655.png)
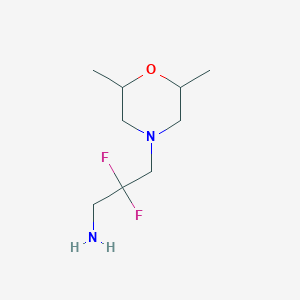
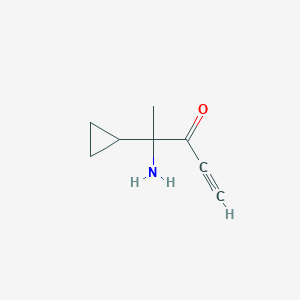
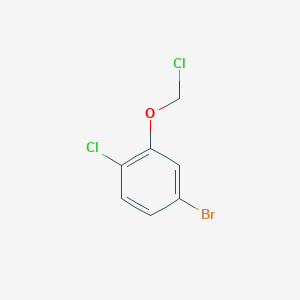
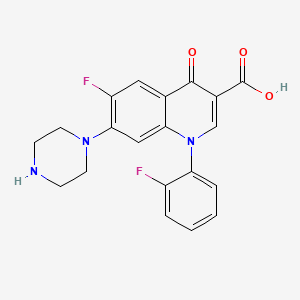
![2-[3-Methyl-5-(3-nitrophenyl)furan-2-yl]acetic acid](/img/structure/B13157718.png)
